![molecular formula C23H30O6S B1675515 Luseogliflozin CAS No. 898537-18-3](/img/structure/B1675515.png)
Luseogliflozin
描述
Luseogliflozin, marketed under the trade name Lusefi, is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus. It is a highly selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, which works by reducing blood glucose levels through the inhibition of glucose reabsorption in the kidneys . This compound was approved for use in Japan in 2014 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of luseogliflozin involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a thio-D-glucitol derivative, followed by various chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity starting materials, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions: Luseogliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
科学研究应用
Monotherapy Studies
- Phase 3 Study in Japanese Patients : A randomized, double-blind, placebo-controlled trial demonstrated that luseogliflozin (2.5 mg) significantly reduced hemoglobin A1c (HbA1c) levels compared to placebo over 24 weeks. The reduction was -0.63% for the this compound group versus 0.13% for placebo (p < 0.001). Additionally, reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), body weight, and abdominal circumference were observed .
- Caucasian Patient Study : Another study confirmed that this compound effectively lowered HbA1c in Caucasian patients with uncontrolled T2DM when used as an add-on to metformin therapy. The study reported significant HbA1c reductions across various doses (2.5 mg, 5 mg, and 10 mg) after 12 weeks of treatment .
Combination Therapy Studies
This compound has also been evaluated as an add-on therapy to various oral antidiabetic drugs (OADs):
- Sulfonylureas : In a study where this compound was added to sulfonylurea therapy, it resulted in a significant HbA1c reduction of -0.88% compared to placebo after 24 weeks (p < 0.001). Additionally, body weight decreased by an average of 1.51 kg .
- Dipeptidyl Peptidase-4 Inhibitors and Thiazolidinediones : this compound was well tolerated and led to significant improvements in glycemic control when combined with these agents. The studies indicated consistent reductions in HbA1c ranging from -0.52% to -0.68% after 52 weeks of treatment .
Safety Profile
This compound has shown a favorable safety profile across multiple studies:
- Adverse Events : Most adverse events reported were mild and did not lead to discontinuation of therapy. The incidence of hypoglycemia was relatively low when this compound was used in combination with sulfonylureas .
- Long-Term Use : Long-term studies suggest that this compound maintains its efficacy and safety over extended periods, making it suitable for chronic management of T2DM .
Case Studies and Real-World Applications
Several case studies have illustrated the practical applications of this compound in diverse patient populations:
- Obese Diabetic Patients : A pooled analysis indicated that this compound could be particularly beneficial for obese patients with T2DM due to its ability to promote weight loss while effectively managing blood glucose levels .
- Elderly Patients : Case reports have highlighted the effectiveness of this compound in elderly patients who often face challenges with traditional therapies due to comorbidities and polypharmacy.
作用机制
Luseogliflozin exerts its effects by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal convoluted tubule of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels. The molecular target of this compound is the SGLT2 protein, and the pathway involved includes the modulation of renal glucose handling .
相似化合物的比较
- Dapagliflozin
- Canagliflozin
- Empagliflozin
- Ipragliflozin
- Tofogliflozin
Luseogliflozin stands out due to its favorable pharmacokinetic profile and clinical benefits in managing type 2 diabetes mellitus.
生物活性
Luseogliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor that has been approved for the management of type 2 diabetes mellitus (T2DM) since 2014. This compound has garnered attention due to its unique biological activity, which not only aids in glycemic control but also exhibits potential benefits for various metabolic and cardiovascular parameters.
This compound works by inhibiting the SGLT2 protein in the proximal renal tubules, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. It shows a 1650-fold selectivity for SGLT2 over SGLT1, which is significant for minimizing gastrointestinal side effects commonly associated with other SGLT2 inhibitors .
Clinical Findings
Multiple studies have demonstrated the efficacy of this compound in improving glycemic parameters:
- Reduction in HbA1c : A meta-analysis indicated that treatment with this compound significantly reduced HbA1c levels compared to placebo, with a mean difference of approximately -0.73% after 24 weeks of treatment .
- Fasting Plasma Glucose (FPG) : Significant reductions in FPG were observed, contributing to better overall glycemic control .
- Postprandial Glucose (PPG) : this compound also effectively lowered PPG levels, enhancing post-meal glycemic management .
Comparative Efficacy
In head-to-head studies with other SGLT2 inhibitors and DPP-4 inhibitors, this compound has shown comparable efficacy in improving glycemic control while also demonstrating additional benefits regarding body weight and cardiovascular health .
Impact on Body Weight and Cardiovascular Parameters
This compound has been associated with weight loss in patients with T2DM, which is beneficial given the obesity epidemic linked to diabetes. The average weight reduction reported was around 2.5 kg over a treatment period of 24 weeks . Furthermore, it has shown favorable effects on blood pressure and lipid profiles:
Parameter | Change Observed |
---|---|
Body Weight | -2.5 kg |
Systolic Blood Pressure | -3 mmHg |
Serum Triglycerides | Significant reduction |
Renoprotective Effects
A notable aspect of this compound is its potential renoprotective effects. In a study involving patients with T2DM, no significant decrease in estimated glomerular filtration rate (eGFR) was observed over two years, suggesting that this compound may help preserve renal function .
Effects on Hepatic Steatosis and Fibrosis
Recent pooled analyses have indicated that this compound may improve hepatic steatosis and fibrosis indices in diabetic patients. After 24 weeks of treatment, significant improvements were noted in the fatty liver index (FLI) and Hepamet fibrosis score (HFS), highlighting its potential beyond glycemic control .
Safety Profile
The safety profile of this compound is generally favorable. Common adverse effects include urinary tract infections and genital infections; however, these are consistent with other SGLT2 inhibitors. Importantly, serious adverse events are rare, and long-term studies indicate that this compound is well tolerated by patients .
Case Study 1: Efficacy in Obese Patients
A clinical trial involving obese patients with T2DM showed that those treated with this compound exhibited significant reductions in HbA1c, FPG, and body weight compared to those receiving placebo or other medications .
Case Study 2: Long-Term Renal Outcomes
In a two-year follow-up study of patients on this compound therapy, researchers found no significant decline in renal function among participants, reinforcing its potential as a renoprotective agent in diabetic populations .
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6S/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23/h5-9,11,19-27H,4,10,12H2,1-3H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSOLWOTCHFFBK-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237921 | |
Record name | Luseogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898537-18-3 | |
Record name | Luseogliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898537-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Luseogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898537183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luseogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luseogliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUSEOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C596HWF74Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。